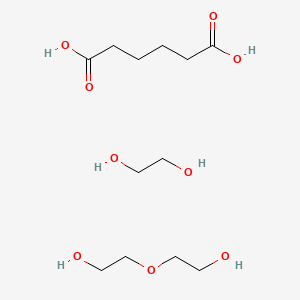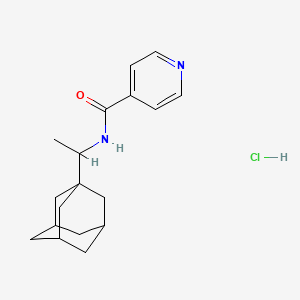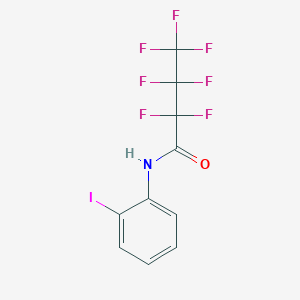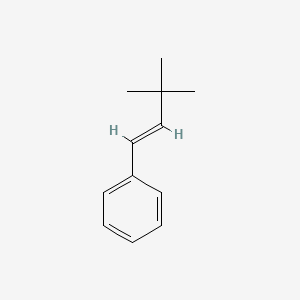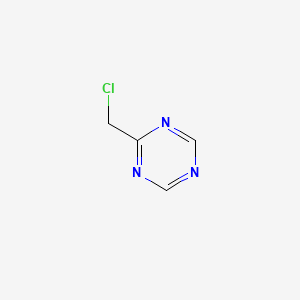
2-(Chloromethyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-1,3,5-triazine is a heterocyclic organic compound that contains a triazine ring substituted with a chloromethyl group. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. The chloromethyl group attached to the triazine ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,3,5-triazine typically involves the chloromethylation of 1,3,5-triazine. One common method is the reaction of 1,3,5-triazine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the triazine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted triazine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized triazines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted triazines, which have applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-(Chloromethyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of dyes, pigments, and polymers.
Biology: The compound is utilized in the development of bioactive molecules, including antimicrobial and anticancer agents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,3,5-triazine involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, allowing it to readily react with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potent bioactive compound. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
2-Chloromethyl-4-methoxyl-3,5-dimethylpyridine: This compound shares the chloromethyl group but differs in the heterocyclic ring structure and substituents.
2-Chloromethyl-4(3H)-quinazolinone: Another compound with a chloromethyl group, used in the synthesis of anticancer agents.
Uniqueness: 2-(Chloromethyl)-1,3,5-triazine is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity. The presence of three nitrogen atoms in the ring enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
30361-82-1 |
|---|---|
Molecular Formula |
C4H4ClN3 |
Molecular Weight |
129.55 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C4H4ClN3/c5-1-4-7-2-6-3-8-4/h2-3H,1H2 |
InChI Key |
IXOJGFDRZRKILF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC(=N1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



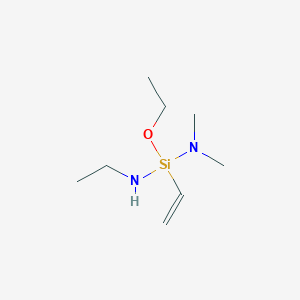
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14171252.png)
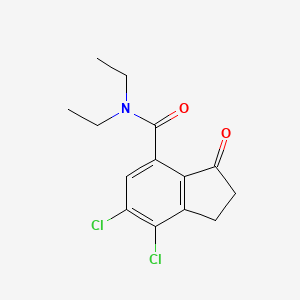
![1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea](/img/structure/B14171264.png)
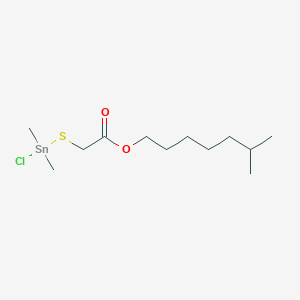
![N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide](/img/structure/B14171267.png)
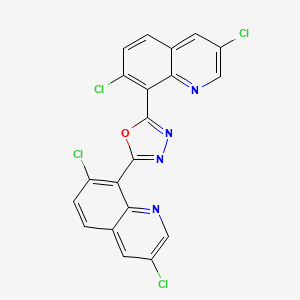
![(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B14171275.png)
![N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide](/img/structure/B14171282.png)
